molecular formula C15H17N3O3S B5857154 2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide

2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide

Cat. No. B5857154
M. Wt: 319.4 g/mol
InChI Key: PHDSTKHUWVYGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of structurally related compounds typically involves multi-step chemical reactions, starting from basic pyrimidine or thiophene derivatives. For example, Gangjee et al. (2005) and Gangjee et al. (2009) discussed the synthesis of antifolates from pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidin derivatives, demonstrating a concise synthesis sequence that may offer parallels to the synthesis of our compound of interest (Gangjee et al., 2005); (Gangjee et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as X-ray crystallography. Subasri et al. (2016) presented the crystal structures of diamino pyrimidinyl thioacetamide derivatives, highlighting the typical folded conformations and intramolecular hydrogen bonding that could be relevant for understanding the structural characteristics of our compound (Subasri et al., 2016).

Chemical Reactions and Properties

Compounds with a pyrimidinyl core often exhibit a range of chemical reactivities, such as the ability to undergo further substitutions, cyclizations, and coupling reactions. For instance, Janardhan et al. (2014) discussed the synthetic utility of chloroacetamide derivatives in forming thiazolo[3,2-a]pyrimidinones, indicating a variety of chemical transformations that such structures can undergo (Janardhan et al., 2014).

Physical Properties Analysis

The physical properties of compounds like our subject of interest are often influenced by their crystalline structure, molecular packing, and intermolecular interactions. Studies such as those by Subasri et al. (2017) provide insights into how these factors affect the physical properties, including solubility and melting points (Subasri et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrimidinyl thioacetamide derivatives, including reactivity, stability, and potential biological activities, are significantly determined by their specific functional groups and structural motifs. For example, the synthesis and study of thieno[2,3-d]pyrimidine derivatives by Gangjee et al. (2008) revealed their potent inhibitory activity against enzymes like thymidylate synthase and dihydrofolate reductase, showcasing the impact of molecular structure on chemical properties and biological activity (Gangjee et al., 2008).

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how it exerts its effects at the molecular level. This often involves interactions with specific proteins or other biological targets .

Safety and Hazards

This involves assessing the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-8-4-9(2)14(10(3)5-8)16-13(21)7-22-15-17-11(19)6-12(20)18-15/h4-6H,7H2,1-3H3,(H,16,21)(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDSTKHUWVYGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=CC(=O)N2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.